molecular formula C11H14N2O B1436231 3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol CAS No. 1803585-71-8

3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol

Cat. No. B1436231
M. Wt: 190.24 g/mol
InChI Key: WMGORFRVDLNHDH-UHFFFAOYSA-N
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Description

“3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol” is a chemical compound with the CAS Number: 1803585-71-8 . Its molecular formula is C11H14N2O and it has a molecular weight of 190.24 g/mol . The IUPAC name for this compound is 7,8,9,10-tetrahydro-6,10-methanopyrido[3,2-b]azocin-6(5H)-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O/c14-11-5-1-3-8(7-11)10-9(13-11)4-2-6-12-10/h2,4,6,8,13-14H,1,3,5,7H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Structural Analysis

  • A convergent synthesis approach was developed for compounds with the basic ring system similar to "3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol," demonstrating the potential for creating potent inhibitors of acetylcholinesterase, which are of interest in the treatment of diseases like Alzheimer's (Kelly et al., 2000). The research highlights a concise and efficient synthetic pathway, expanding the toolbox for synthesizing complex organic molecules.
  • Research on the crystal structure of related compounds, such as ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02.7]trideca-2(7),3,5-trien-13-carboxylate, provides insights into the conformational properties of these structures, which is crucial for understanding their chemical reactivity and interactions (Magerramov et al., 2010).

Catalysis and Material Science

  • The development of novel synthetic routes, such as the transition metal-free one-pot cascade synthesis from biomass-derived levulinic acid, underscores the importance of these compounds in green chemistry and sustainable material development (Jha et al., 2013). This research is indicative of the role that such chemical structures can play in the synthesis of environmentally benign materials.
  • Studies on the synthesis and structural analysis of novel esters derived from related diazabicyclanols highlight their potential in developing new materials with unique properties, which could be relevant in various applications including pharmaceuticals and advanced materials (Fernández et al., 1995).

Molecular Recognition and Sensing

  • The synthesis of macrocyclic ligands containing related structural motifs and their binding studies with metal ions shed light on the potential applications of these compounds in molecular recognition and sensing. These findings are significant for the development of novel sensors and diagnostic tools (Tamayo et al., 2005).

properties

IUPAC Name

3,8-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-5-1-3-8(7-11)10-9(13-11)4-2-6-12-10/h2,4,6,8,13-14H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGORFRVDLNHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(NC3=C2N=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol
Reactant of Route 2
3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol
Reactant of Route 3
3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol
Reactant of Route 4
3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol
Reactant of Route 5
3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol
Reactant of Route 6
3,8-Diazatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-9-ol

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